molecular formula C31H65NO2 B8264481 1-Propanamine, 2,3-bis(tetradecyloxy)- CAS No. 396727-98-3

1-Propanamine, 2,3-bis(tetradecyloxy)-

Cat. No.: B8264481
CAS No.: 396727-98-3
M. Wt: 483.9 g/mol
InChI Key: DPVZNLNBPGLMRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 2,3-bis(tetradecyloxy)- typically involves the reaction of 1,2-epoxypropane with tetradecanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then aminated to yield the final product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1-Propanamine, 2,3-bis(tetradecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 2,3-bis(tetradecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered alkyl chain lengths.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanamine, 2,3-bis(tetradecyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential role in cell membrane interactions and as a component in liposome formulations for drug delivery.

    Medicine: Research explores its use in gene therapy as a component of lipoplexes for nucleic acid delivery.

    Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-Propanamine, 2,3-bis(tetradecyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes. The molecular targets include phospholipids and membrane proteins, which are affected by the compound’s amphiphilic nature.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, 2,3-bis(dodecyloxy)-: Similar structure but with shorter alkyl chains.

    1-Propanamine, 2,3-bis(octadecyloxy)-: Similar structure but with longer alkyl chains.

    1-Propanamine, 2,3-bis(hexadecyloxy)-: Similar structure with intermediate alkyl chain length.

Uniqueness

1-Propanamine, 2,3-bis(tetradecyloxy)- is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness in applications such as surfactants and drug delivery systems compared to its shorter or longer chain analogs.

Properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H65NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,32H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZNLNBPGLMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CN)OCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H65NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437850
Record name 1-Propanamine, 2,3-bis(tetradecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396727-98-3
Record name 1-Propanamine, 2,3-bis(tetradecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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